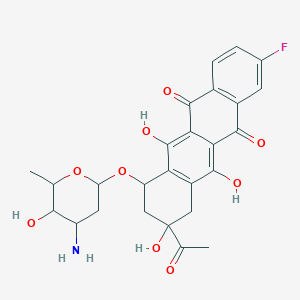

2-FM-Daunorubicin

Description

Properties

IUPAC Name |

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2-fluoro-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FNO9/c1-9-21(30)15(28)6-17(36-9)37-16-8-26(35,10(2)29)7-14-18(16)25(34)20-19(24(14)33)23(32)13-5-11(27)3-4-12(13)22(20)31/h3-5,9,15-17,21,30,33-35H,6-8,28H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYLIZBFCRUAIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC(=C5)F)O)(C(=O)C)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FNO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922643 |

Source

|

| Record name | 3-Acetyl-8-fluoro-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118243-76-8 |

Source

|

| Record name | 2-Fluoro-4-demethoxydaunomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118243768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-8-fluoro-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Fluoro 4 Demethoxydaunorubicin and Analogs

Chemical Synthetic Pathways for 2-Fluoro-4-demethoxydaunorubicin

The synthesis of 2-Fluoro-4-demethoxydaunorubicin typically involves the strategic introduction of a fluorine atom and the removal of a methoxy (B1213986) group from the daunorubicin (B1662515) structure.

Regiospecific fluorination strategies for anthracyclines often focus on modifying the sugar moiety. For instance, the synthesis of (S)-2'-fluorodaunorubicin, a compound structurally related to 2-FM-Daunorubicin by virtue of its 2'-fluorine, has been achieved by starting with methyl 3-amino-2,3,6-trideoxy-2-fluoro-β-L-galactopyranoside. This precursor sugar is hydrolyzed to yield (S)-2-fluorodaunosamine hydrochloride. Subsequently, this fluorinated sugar derivative is converted into an α,β-1,4-di-O-acetyl-N-trifluoroacetyl derivative, and then into the corresponding glycosyl bromide. The glycosyl bromide is then condensed with daunomycinone, the aglycone part of daunorubicin, followed by deprotection steps to yield the final fluorinated anthracycline. cdnsciencepub.comcaymanchem.comcaymanchem.com This approach highlights the importance of incorporating the fluorine atom into the daunosamine (B1196630) sugar before its attachment to the anthracyclinone aglycone.

The "4-demethoxy" modification in this compound refers to the absence of the methoxy group at position 4 of the anthracycline ring structure. This transformation is a key step in synthesizing analogs like 4-demethoxydaunorubicin (idarubicin), which is known for its increased lipophilicity and cellular uptake compared to daunorubicin. google.comlookchem.com

One method for achieving this demethoxylation involves the demethylation of 3'-Prot-daunorubicin in the presence of a soft Lewis acid, such as anhydrous magnesium chloride (MgCl2). This specific condition is advantageous as it avoids the cleavage of the glycosidic linkage at carbon C7, leading to a more efficient synthesis with a faster cycle and improved yield of the final product. google.comgoogleapis.com Earlier methods for replacing the 4-methoxy group with hydrogen involved a multi-step process, including demethylation of daunorubicinone, sulfonation of the resulting 4-demethyldaunorubicinone, and subsequent substitution of the 4-ArSO2O group. googleapis.com The synthesis of optically pure 4-demethoxydaunorubicin has also been reported through the specific glycosidation of (+)-4-demethoxyanthracyclinones with N-trifluoroacetyl-1,4-di-O-p-nitrobenzoyl-L-daunosamine, catalyzed by silver trifluoromethanesulfonate (B1224126), followed by deprotection. researchgate.net

Efficient glycosidation techniques, such as those employing silver trifluoromethanesulfonate as a catalyst, have also been instrumental in the preparation of 4-demethoxyanthracyclines, facilitating the coupling of aglycones with daunosamine derivatives. researchgate.netnih.gov These optimized approaches contribute to more practical and scalable syntheses of complex anthracycline derivatives.

Semisynthetic Modifications and Analog Development

Semisynthetic modifications of daunorubicin scaffolds are crucial for generating a diverse array of analogs, allowing for the exploration of new chemical entities with potentially altered biological activities.

The daunorubicin scaffold provides multiple sites for chemical modification, leading to various derivatives:

Ester Derivatives: Benzoic acid ester derivatives of daunorubicin have been synthesized through nucleophilic esterification. This process typically involves the reaction of 14-bromodaunorubicin (B1228617) with the potassium salt of the corresponding benzoic acid, often resulting in good yields. diva-portal.orgnih.gov

Amide Derivatives: Amide derivatives are commonly formed by coupling activated carboxylic acids (e.g., nicotinic or benzoic acids activated with a succinimidyl group) to the amino group of daunorubicin. diva-portal.orgnih.gov Similarly, fatty acyl amide derivatives of doxorubicin (B1662922), a closely related anthracycline, have been synthesized by coupling doxorubicin with fatty acids in the presence of coupling reagents like HBTU. chapman.edu

Amine Derivatives: Amine derivatives are frequently obtained via reductive amination reactions. This involves reacting daunorubicin hydrochloride with various aromatic aldehydes, often in the presence of a reducing agent such as sodium cyanoborohydride. diva-portal.orgnih.govmdpi.comresearchgate.netnih.govresearchgate.net This method is versatile, allowing for the introduction of diverse functional groups at the C-3' amino position of the daunosamine sugar. ineosopen.org The amino group at this C-3' position is vital for the biological activity of daunorubicin, as it plays a role in stabilizing the intercalation of the aglycone into DNA. acs.org Consequently, modifications at this site can significantly influence the compound's properties. chapman.edu

Formamidinodaunorubicins represent a specific class of daunorubicin analogs where the amino group at the C-3' position of the daunosamine moiety is replaced by a formamidine (B1211174) system containing cyclic amines. Two notable examples are DAUFmor, which incorporates a morpholine (B109124) moiety, and DAUFhex, which contains a hexamethyleneimine (B121469) moiety. iiarjournals.orguj.edu.pliiarjournals.orguj.edu.pl These compounds were synthesized at the Institute of Biotechnology and Antibiotics in Warsaw, Poland. iiarjournals.orguj.edu.pliiarjournals.org

The synthesis of these formamidinodaunorubicins involves the reaction of daunorubicin hydrochloride with acetals derived from N-formylamines. iiarjournals.org The structures of DAUFmor and DAUFhex were confirmed using 1H-nuclear magnetic resonance (NMR) and 13C-NMR spectroscopy. High-pressure liquid chromatography (HPLC) analysis confirmed their high purity, with DAUFmor at 98.8% and DAUFhex at 99.2%. iiarjournals.org

Evaluation of Formamidinodaunorubicins: Detailed research findings on the evaluation of DAUFmor and DAUFhex have been reported from experiments conducted on human acute lymphoblastic leukemia MOLT-4 cells and human acute myeloblastic leukemia ML-1 cells. iiarjournals.orguj.edu.pliiarjournals.orguj.edu.plnih.gov The evaluation utilized spectrophotometric 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT) assay and flow cytometry methods. iiarjournals.orguj.edu.pluj.edu.plnih.gov

The antileukemic activities of DAUFmor and DAUFhex were generally found to be weaker compared to the parent daunorubicin. iiarjournals.orguj.edu.pluj.edu.plnih.gov MOLT-4 cells demonstrated higher sensitivity to the action of all tested agents compared to ML-1 cells. iiarjournals.orguj.edu.pluj.edu.pl Among the two formamidinodaunorubicins, DAUFmor exhibited greater activity in ML-1 cells than DAUFhex, although no significant differences were observed in MOLT-4 cells. iiarjournals.orguj.edu.pluj.edu.pl

Further findings indicated that DAUFmor induced mitotic catastrophe in leukemia cells to a higher degree than both daunorubicin and DAUFhex, particularly in ML-1 cells. uj.edu.pl DAUFmor also appeared more effective in disrupting the cell cycle and inducing DNA strand breaks in ML-1 cells compared to DAUFhex. uj.edu.pl The presence of an oxygen atom in the morpholine ring of DAUFmor, which can form an additional hydrogen bond, is believed to contribute to its distinct biological properties when compared to DAUFhex. iiarjournals.org

Table 1: Purity of Formamidinodaunorubicins

| Compound | Purity (HPLC) |

| DAUFmor | 98.8% |

| DAUFhex | 99.2% |

Table 2: Comparative Antileukemic Activity of Daunorubicin and Formamidinodaunorubicins

| Compound | Activity Relative to Daunorubicin | Cell Line Sensitivity (MOLT-4 vs. ML-1) | Specific Effects (ML-1 cells) |

| Daunorubicin | Reference | MOLT-4 more sensitive | Higher DNA fragmentation, higher apoptotic/necrotic cells |

| DAUFmor | Weaker | MOLT-4 more sensitive | More active in cell-cycle disruption, DNA strand breaks, and mitotic catastrophe than DAUFhex |

| DAUFhex | Weaker | MOLT-4 more sensitive | Less active in cell-cycle disruption, DNA strand breaks, and mitotic catastrophe than DAUFmor |

Conjugation Strategies for Targeted Delivery Systems (e.g., Oligoarginine, Gonadotropin-Releasing Hormone)

Targeted drug delivery systems aim to selectively deliver chemotherapeutic agents to malignant tissues, thereby increasing local efficacy and limiting systemic toxicity bioregistry.ioresearchgate.net. This is a crucial area for anthracycline analogs, including those like this compound, to improve their therapeutic index.

One prominent strategy involves conjugating anthracyclines, such as daunorubicin and its derivatives, to targeting moieties that recognize receptors overexpressed on cancer cells. Gonadotropin-releasing hormone (GnRH) analogs, particularly GnRH-III, have emerged as suitable targeting peptides for such drug delivery systems bioregistry.ioresearchgate.net. Cancer cells, including those in castration-resistant prostate cancer, often express GnRH receptors, making these receptors a viable target for selective drug delivery bioregistry.io.

Upon binding to GnRH receptors on cancer cells, the bioconjugate is internalized through receptor-mediated endocytosis bioregistry.io. Subsequent processing at the lysosomal level leads to the release of the free drug or drug-containing metabolites, which then exert their cytotoxic effects bioregistry.io. Research has demonstrated that oxime bond-linked daunorubicin-GnRH-III bioconjugates can be rapidly internalized into prostate cancer cells and exhibit significant cytostatic effects, involving the induction of apoptosis bioregistry.io. These conjugates have also shown promising in vivo anti-tumor and anti-metastatic effects in various carcinoma models, with substantially reduced toxic side effects compared to the free drug researchgate.net.

While the specific conjugation of 2-Fluoro-4-demethoxydaunorubicin to GnRH or oligoarginine was not directly found in the search results, the principles and demonstrated success with daunorubicin and its other analogs suggest that similar conjugation strategies could be explored for fluorinated anthracyclines to achieve targeted delivery. Information regarding the conjugation of oligoarginine specifically to daunorubicin or its analogs was not identified in the provided search results.

Biotechnological and Biosynthetic Approaches to Anthracycline Production

Biotechnological and biosynthetic approaches offer powerful alternatives and complements to traditional chemical synthesis for producing anthracyclines and their novel analogs. These methods leverage the metabolic machinery of microorganisms, particularly Streptomyces species, which are natural producers of these complex polyketides nih.govpeptidesciences.com.

Role of Streptomyces peucetius and Related Strains in Anthracycline Biosynthesis

Streptomyces peucetius is a key microorganism in the natural production of anthracycline antibiotics, including daunorubicin and doxorubicin wikipedia.orgidrblab.netpeptidesciences.com. The biosynthesis of anthracyclines in Streptomyces proceeds via the Type II Polyketide Synthase (PKS) pathway, a complex process generally divided into three main stages:

(Amino) Sugar Biosynthesis: Production of the sugar moiety, such as thymidine (B127349) diphosphate (B83284) (TDP)-L-daunosamine wikipedia.orgwikipedia.org.

Polyketide Biosynthesis: Assembly of the aglycone (anthracyclinone) scaffold, typically from one propionyl-CoA and nine malonyl-CoA units, to generate intermediates like ε-rhodomycinone wikipedia.orgpeptidesciences.comwikipedia.org.

Tailoring Steps: Subsequent modifications of the aglycone, including glycosylation (attachment of the sugar moiety), hydroxylation, and methylation, catalyzed by various enzymes wikipedia.orgpeptidesciences.comwikipedia.org.

Specific genes and enzymes within the S. peucetius biosynthetic gene cluster (BGC) play critical roles. For instance, the dnrF gene encodes a NADPH-dependent hydroxylase responsible for converting aklavinone (B1666741) to ε-rhodomycinone via C-11 hydroxylation. Other genes like dpsY and dnrX are involved in early and late steps of daunorubicin and doxorubicin biosynthesis, respectively. The DoxA enzyme, a cytochrome P450 monooxygenase, is crucial for downstream tailoring steps wikipedia.orgidrblab.net.

Beyond S. peucetius, various other Streptomyces species contribute to the diversity of naturally occurring anthracyclines. Examples include Streptomyces ceoruleorubidus, Streptomyces galilaeus, Streptomyces nogalater, Streptomyces griseus, and Streptomyces capoamus, all of which produce different anthracycline compounds or their precursors peptidesciences.com.

Molecular Mechanisms of Action of 2 Fluoro 4 Demethoxydaunorubicin

Deoxyribonucleic Acid (DNA) Intercalation and Structural Alterations

DNA intercalation is a hallmark mechanism of anthracycline antibiotics, where the planar aromatic chromophore of the drug inserts itself between adjacent base pairs of the DNA double helix. This physical insertion disrupts the DNA structure and interferes with vital cellular processes. nih.govnih.gov

Analysis of Specificity for Intercalation Sites within DNA Base Pairs (e.g., AT-AT vs. GC-GC Preference)

While 2-Fluoro-4-demethoxydaunorubicin is known to intercalate DNA, specific detailed research findings on its precise base pair specificity (e.g., AT-AT vs. GC-GC preference) are not extensively documented in the available literature. However, studies on its parent compound, daunorubicin (B1662515) (daunomycin), provide insights into the general preferences within the anthracycline class. Computational and experimental studies of daunorubicin have shown a preferential affinity for AT-AT base pair sequences over GC-GC sequences. The affinity of daunorubicin for various base pair dimers has been observed to decrease in the order AT-AT > AT-TA > GC-AT > GC-TA > GC-CG > GC-GC. This preference is attributed not only to pi-pi stacking interactions but also to significant hydrogen bonding between daunorubicin and heteroatoms in the minor groove of AT base pairs.

Conversely, some research suggests that the preference for daunorubicin's binding to certain base compositions or sequences remains controversial, with some studies indicating a preference for G-C sequences and others for A-T sequences. For doxorubicin (B1662922), another anthracycline, studies have revealed an almost indistinguishable affinity for GC or AT regions, although the nature of the interactions may differ, with more direct hydrogen bonds observed in GC-type intercalation complexes. General intercalators may not exhibit strict base sequence specificity but can prefer sites with a predominance of GC base pairs. Given the structural similarities, 2-Fluoro-4-demethoxydaunorubicin is expected to exhibit similar, albeit potentially modulated, DNA binding preferences.

Table 1: Qualitative DNA Base Pair Intercalation Preference of Daunorubicin (Representative Anthracycline)

| Base Pair Dimer | Relative Affinity (Daunorubicin) | Primary Interaction |

| AT-AT | Highest | π-π stacking, H-bonding in minor groove |

| AT-TA | High | π-π stacking, H-bonding in minor groove |

| GC-AT | Moderate | π-π stacking |

| GC-TA | Moderate | π-π stacking |

| GC-CG | Low | π-π stacking |

| GC-GC | Lowest | π-π stacking |

Investigation of Conformational Changes in DNA Secondary Structure Induced by 2-Fluoro-4-demethoxydaunorubicin

The intercalation of anthracyclines, including 2-Fluoro-4-demethoxydaunorubicin, induces significant structural alterations in the DNA double helix. This process typically leads to an uncoiling or unwinding of the DNA helix. Beyond simple unwinding, anthracyclines can cause more profound conformational changes. For instance, daunorubicin has been shown to induce the unfolding of compact single DNA molecules and can lead to the generation of DNA double-strand breaks.

Inhibition of DNA Replication and RNA Transcription Processes

A direct consequence of DNA intercalation and the induced structural alterations is the inhibition of macromolecular biosynthesis, specifically DNA replication and RNA transcription. 2-Fluoro-4-demethoxydaunorubicin is known to inhibit the synthesis of both DNA and RNA. nih.gov

Anthracyclines like daunorubicin and idarubicin (B193468) interfere with DNA replication by reducing the template activity of DNA. They achieve this by physically obstructing the enzymes responsible for these processes. For example, daunomycin causes a notable decrease in the formation of complexes between RNA polymerase and DNA, suggesting that its binding to DNA creates steric hindrance that impedes the association of the DNA template with the RNA polymerase enzyme. Similarly, the drug inhibits DNA polymerase activity, thereby halting DNA synthesis. This interference with fundamental cellular processes is a key mechanism by which 2-FM-Daunorubicin and other anthracyclines exert their antineoplastic effects, ultimately leading to cell death.

DNA Topoisomerase II Inhibition and Subsequent DNA Damage Induction

Beyond direct DNA intercalation, 2-Fluoro-4-demethoxydaunorubicin's cytotoxic activity is significantly mediated by its interaction with and inhibition of DNA topoisomerase II. nih.gov DNA topoisomerases are essential enzymes that regulate DNA topology by making transient breaks in DNA strands, allowing for the relaxation of supercoils during processes like replication, transcription, and recombination.

Interaction with DNA Topoisomerase II-alpha and Topoisomerase II-beta

DNA topoisomerase II exists in two highly homologous isoforms in humans: topoisomerase II-alpha (Topo IIα) and topoisomerase II-beta (Topo IIβ). Anthracyclines, including daunorubicin, are known to inhibit both DNA topoisomerase II-alpha and topoisomerase II-beta. nih.gov For instance, doxorubicin, a closely related anthracycline, targets both Topo IIα and Topo IIβ, with Topo IIα being predominantly found in proliferating cells (like cancer cells) and Topo IIβ present in most tissues, including tumors. While specific data detailing 2-Fluoro-4-demethoxydaunorubicin's differential interaction with Topo IIα and Topo IIβ are not explicitly available, its structural similarity to daunorubicin suggests that it likely interacts with and inhibits both isoforms, contributing to its broad cytotoxic effects.

Formation and Stabilization of Covalent Drug-Enzyme-DNA Cleavable Complexes

A critical aspect of 2-Fluoro-4-demethoxydaunorubicin's mechanism of action, shared with other anthracyclines, is its ability to "poison" DNA topoisomerase II. This involves stabilizing a transient intermediate known as the "cleavable complex." Normally, topoisomerase II creates a double-strand break in DNA, passes an intact DNA segment through the break, and then religates the broken strands.

Anthracyclines interfere with this process by stabilizing the covalent complex formed between the topoisomerase II enzyme and the cleaved DNA strands, preventing the religation step. This leads to the accumulation of stable, covalent drug-enzyme-DNA ternary complexes, also referred to as "cleavage complexes." The stabilization of these complexes results in persistent double-strand breaks in the DNA. These unrepaired DNA breaks are highly cytotoxic, triggering DNA damage checkpoints and ultimately leading to apoptosis in cancer cells. The formation of these cleavable complexes is a primary mechanism by which anthracyclines induce irreversible DNA lesions and exert their potent antineoplastic activity.

Induction of Programmed Single and Double-Strand DNA Breaks

A primary mechanism of action for this compound, consistent with other anthracyclines, involves its interaction with DNA. The drug intercalates into the DNA double helix, inserting itself between base pairs. This intercalation disrupts the DNA structure, thereby impeding crucial cellular processes such as DNA replication and transcription. wikipedia.orgwikipedia.orgnih.govnih.govwikidata.orgmims.commims.comconicet.gov.arispub.comwikipedia.orgmims.comahajournals.org

Furthermore, this compound acts as a potent inhibitor of DNA topoisomerase II. This enzyme plays a vital role in relieving the torsional strain that arises during DNA replication and transcription by transiently breaking and rejoining DNA strands. This compound stabilizes the DNA-topoisomerase II complex (known as the cleavable complex), preventing the religation of the DNA strands after they have been cut by the enzyme. This stabilization leads to the accumulation of irreversible DNA strand breaks. wikipedia.orgwikipedia.orgnih.govwikidata.orgmims.comresearchgate.netmedchemexpress.comcancer.govconicet.gov.arispub.comwikipedia.orgahajournals.orgresearchgate.netfishersci.cafishersci.camedchemexpress.comnih.govnih.govaacrjournals.orgresearchgate.netoup.comnih.gov

Studies comparing 4-demethoxydaunorubicin (idarubicin) with daunorubicin have indicated that idarubicin possesses a stronger capacity to induce DNA strand breaks. nih.gov Similarly, 4-demethoxydaunorubicin has been observed to cause more pronounced DNA damage compared to doxorubicin in certain leukemia cell lines. researchgate.net These DNA lesions manifest as both single-strand breaks (SSBs) and double-strand breaks (DSBs). nih.govwikidata.orgpsu.educonicet.gov.arispub.comahajournals.orgresearchgate.netfishersci.camedchemexpress.comnih.govaacrjournals.orgoup.comnih.govresearchgate.netflybase.orgnih.govresearchgate.netnih.govnih.govaacrjournals.orgnih.gov The DNA strand breaks induced by 4-demethoxydaunorubicin are primarily mediated by topoisomerase II and are often detected as protein-associated breaks. researchgate.netnih.gov The persistence of these DNA breaks, even after drug removal, is considered a significant factor contributing to the cytotoxic potency of anthracyclines. nih.gov

Exploration of Topoisomerase-Independent DNA Fragmentation Pathways

While topoisomerase II inhibition is a well-established mechanism, research suggests that anthracyclines, including daunorubicin, may also induce DNA fragmentation through pathways independent of direct topoisomerase II poisoning. Daunomycin (daunorubicin) has been shown to induce the unfolding of compact single DNA molecules and cause topoisomerase II-independent DNA fragmentation. fishersci.ca Furthermore, daunorubicin-induced apoptosis has been observed to be caspase-dependent but independent of ICAD/CAD (inhibitor of caspase-activated DNase/caspase-activated DNase) for DNA fragmentation, suggesting the involvement of other endonucleases that are calcium/magnesium-dependent. medchemexpress.com In some experimental models, the contribution of free radical production to DNA damage by 4-demethoxydaunorubicin has been found to be minimal, indirectly supporting the existence of other mechanisms for DNA lesion induction. nih.gov

Oxidative Stress Induction through Reactive Oxygen Species (ROS) Generation

Another crucial aspect of this compound's mechanism of action, shared with other anthracyclines, is the induction of oxidative stress through the generation of reactive oxygen species (ROS). wikipedia.orgnih.govnih.govwikidata.orgmims.commims.comconicet.gov.armims.comahajournals.orgfishersci.canih.govresearchgate.netresearchgate.netnih.govresearchgate.netaacrjournals.orgnih.govguidetopharmacology.orgfishersci.capharmgkb.orgdovepress.comnih.gov This process significantly contributes to the cytotoxic effects of the drug.

Biochemical Pathways of Quinone Moiety Redox Cycling

The quinone moiety present in the chemical structure of anthracyclines, specifically in ring C, plays a central role in the generation of ROS. wikipedia.orgnih.govmims.commims.comahajournals.orgnih.govresearchgate.netresearchgate.netguidetopharmacology.orgfishersci.capharmgkb.orgdovepress.comnih.gov This quinone can undergo one-electron reduction to form a semiquinone radical. This reduction is catalyzed by various cellular oxidoreductases, including cytochrome P450 reductases, xanthine (B1682287) oxidase, and NADH dehydrogenase (Complex I) of the mitochondrial electron transport chain. mims.commims.comahajournals.orgnih.govresearchgate.netresearchgate.netguidetopharmacology.orgpharmgkb.orgdovepress.comnih.gov The unstable semiquinone then rapidly reacts with molecular oxygen, regenerating the quinone and simultaneously producing highly reactive superoxide (B77818) anions (•O₂⁻). wikipedia.orgmims.commims.comahajournals.orgnih.govresearchgate.netresearchgate.netaacrjournals.orgnih.govguidetopharmacology.orgpharmgkb.orgdovepress.comnih.gov Superoxide anions can further dismutate, either spontaneously or enzymatically by superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂). wikipedia.orgmims.commims.comahajournals.orgnih.govresearchgate.netresearchgate.netaacrjournals.orgnih.govguidetopharmacology.orgpharmgkb.orgdovepress.comnih.gov In the presence of transition metal ions, particularly iron, H₂O₂ can participate in the Fenton reaction, leading to the formation of highly damaging hydroxyl radicals (•OH). ahajournals.orgresearchgate.netresearchgate.netaacrjournals.orgnih.govfishersci.cadovepress.com

Damage to Cellular Macromolecules (DNA, Lipids, Proteins) via Oxidative Stress

The generation of these highly reactive oxygen species (ROS) leads to widespread oxidative stress within the cell. This oxidative stress results in significant damage to various cellular macromolecules, including DNA, lipids, and proteins. wikipedia.orgnih.govwikidata.orgmims.commims.commims.comahajournals.orgfishersci.caresearchgate.netresearchgate.netresearchgate.netaacrjournals.orgnih.govfishersci.cadovepress.comnih.gov Oxidative damage to DNA can lead to mutations and strand breaks, while lipid peroxidation can compromise cell membrane integrity and function. Protein oxidation can result in conformational changes, impairing their function and leading to the accumulation of dysfunctional proteins. mims.com The cumulative damage to these essential cellular components contributes to cellular dysfunction and ultimately triggers programmed cell death pathways, such as apoptosis. wikipedia.orgnih.govwikidata.orgmims.commims.commims.comahajournals.orgfishersci.caresearchgate.netresearchgate.netresearchgate.netaacrjournals.orgnih.govfishersci.cadovepress.comnih.gov

Other Proposed Molecular Interactions

Beyond its direct interactions with DNA and the induction of oxidative stress, this compound, as an anthracycline, is involved in other molecular interactions that contribute to its cytotoxic profile.

Inhibition of Polymerase Activity and Associated Dysregulation of Gene Expression

This compound, similar to other anthracyclines like idarubicin and daunorubicin, inhibits the activity of both DNA and RNA polymerases. wikipedia.orgnih.govwikidata.orgmims.commims.comresearchgate.netmedchemexpress.compsu.educonicet.gov.arispub.commedchemexpress.comnih.govflybase.orgnih.govluc.edunii.ac.jpdntb.gov.ua By interfering with these enzymes, the drug disrupts the synthesis of nucleic acids, which is critical for cell proliferation and survival. Idarubicin, for instance, has been shown to inhibit the DNA polymerase reaction and suppress DNA synthesis. nih.govmedchemexpress.comnih.gov

Cellular and Subcellular Responses to 2 Fluoro 4 Demethoxydaunorubicin

Impact on Cell Cycle Progression and Induction of Cell Cycle Arrest

There is a lack of specific studies detailing the impact of 2-Fluoro-4-demethoxydaunorubicin on cell cycle progression and the induction of cell cycle arrest. Research on the broader class of anthracyclines, including daunorubicin (B1662515), frequently demonstrates an ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species. These actions typically lead to the activation of cell cycle checkpoints, often resulting in G2/M phase arrest, to allow for DNA repair or to trigger cell death if the damage is too severe. However, without direct experimental evidence, it is not possible to assert that 2-Fluoro-4-demethoxydaunorubicin elicits the same response. The introduction of a fluorine atom and the removal of a methoxy (B1213986) group could potentially alter the compound's interaction with cellular targets, leading to a different cell cycle response profile.

Mechanisms of Apoptosis and Programmed Cell Death Induction

Activation of Apoptotic Cascades and Signaling Pathways

Specific apoptotic cascades and signaling pathways activated by 2-Fluoro-4-demethoxydaunorubicin have not been elucidated in published research. For daunorubicin, both intrinsic and extrinsic apoptotic pathways have been implicated. nih.gov The intrinsic pathway is often initiated by DNA damage and involves the Bcl-2 family of proteins, leading to changes in the mitochondrial membrane potential. researchgate.net This can result in the release of cytochrome c and the subsequent activation of caspases. The extrinsic pathway can be triggered through the upregulation of death receptors. mdpi.com Whether 2-Fluoro-4-demethoxydaunorubicin activates these same pathways, and to what extent, remains an open question pending dedicated investigation.

Mitochondrial Injury and Subsequent Dysfunction

Direct evidence of mitochondrial injury and subsequent dysfunction caused specifically by 2-Fluoro-4-demethoxydaunorubicin is not available. The parent compound, daunorubicin, is known to induce mitochondrial damage, which is a key event in its apoptotic mechanism. nih.govnih.gov This damage can manifest as a loss of mitochondrial membrane potential and increased production of reactive oxygen species, further contributing to cellular stress and apoptosis. nih.gov The specific effects of the fluorinated analogue on mitochondrial integrity and function require further study.

Role of Ceramide Pathway Activation in Cell Death

The role of ceramide pathway activation in cell death induced by 2-Fluoro-4-demethoxydaunorubicin has not been documented. Studies on daunorubicin have shown that it can trigger the hydrolysis of sphingomyelin (B164518) to generate ceramide, a lipid second messenger involved in signaling pathways that can lead to apoptosis. nih.govembopress.org This activation of the sphingomyelin-ceramide pathway is an important aspect of daunorubicin's cytotoxic effects in certain cancer cell lines. nih.gov The capacity of 2-Fluoro-4-demethoxydaunorubicin to engage this pathway is currently unknown.

Comprehensive Analysis of Gene Expression and Protein Synthesis Modulation

A comprehensive analysis of how 2-Fluoro-4-demethoxydaunorubicin modulates gene expression and protein synthesis is not present in the current scientific literature. Such studies would be crucial to understanding its precise mechanism of action and potential therapeutic applications. Chemotherapeutic agents can induce widespread changes in gene expression related to cell cycle control, DNA repair, apoptosis, and stress responses. nih.gov Furthermore, some chemotherapy drugs have been shown to reduce protein synthesis, which can contribute to their anti-proliferative effects. nih.govphysiology.org Without specific transcriptomic and proteomic data for 2-Fluoro-4-demethoxydaunorubicin, its impact on these fundamental cellular processes remains speculative.

Effects on Cell Proliferation, Viability, Cellular Morphology, and Cell Count in Preclinical Models

Preclinical Efficacy Studies of 2 Fluoro 4 Demethoxydaunorubicin in in Vitro Models

Evaluation in Human Leukemia Cell Lines (e.g., MOLT-4, ML-1, P388, HL-60, U-937, MDA MB 361)

Specific in vitro cytotoxicity and growth inhibition data for 2-Fluoro-4-demethoxydaunorubicin against human leukemia cell lines such as MOLT-4, ML-1, P388, HL-60, U-937, or MDA MB 361 were not found in the conducted literature review. Research often highlights the activity of parent compounds like daunorubicin (B1662515) and its well-established analog, idarubicin (B193468) (4-demethoxydaunorubicin), in these cell lines. For instance, daunorubicin has demonstrated cytotoxicity in P388 leukemia cells with an IC50 of 3 nM and in HL-60 and U-937 human leukemic cells, inducing apoptosis at concentrations of 0.5 and 1 µM selleckchem.com. Idarubicin, a 4-demethoxydaunorubicin analog, has shown greater potency than daunorubicin in human leukemic cell lines such as MOLT-4 and HL-60, being at least twice as potent diva-portal.org. However, these findings pertain to related but distinct compounds.

Quantitative Assessment of Cytotoxicity and Growth Inhibition via Assays (e.g., MTT assay)

Quantitative assessment data, such as IC50 values, specifically for 2-Fluoro-4-demethoxydaunorubicin using assays like the MTT assay, were not identified in the searches. The MTT assay is a common method used to assess cell viability and proliferation by measuring cellular metabolic activity diva-portal.org. While this assay is widely applied to evaluate the cytotoxicity of various anticancer agents, including other anthracyclines like daunorubicin and idarubicin, direct results for 2-Fluoro-4-demethoxydaunorubicin were not located.

Investigations in Three-Dimensional (3D) Cell Culture Systems and Organoids

Specific investigations into the efficacy of 2-Fluoro-4-demethoxydaunorubicin in three-dimensional (3D) cell culture systems or organoids were not identified. 3D cell culture models, including spheroids and organoids, are increasingly utilized in cancer research to better mimic the in vivo tumor microenvironment and provide more physiologically relevant contexts for drug screening compared to traditional 2D monolayer cultures uni-mainz.denih.govnih.govchinayyhg.com. While these advanced models are used to study various anticancer drugs, direct studies involving 2-Fluoro-4-demethoxydaunorubicin were not found.

Efficacy in Specific In Vitro Disease Models

Studies in Hematological Malignancy Models (e.g., Acute Myeloid Leukemia, Acute Lymphocytic Leukemia)

Direct studies on the efficacy of 2-Fluoro-4-demethoxydaunorubicin in in vitro models of hematological malignancies, such as Acute Myeloid Leukemia (AML) or Acute Lymphocytic Leukemia (ALL), were not found. Anthracyclines like daunorubicin and idarubicin are cornerstone treatments for these leukemias, and their in vitro efficacy in various leukemia cell lines and patient-derived samples is well-documented selleckchem.com. However, specific data for the 2-fluoro derivative were not identified.

Analysis of Synergistic and Antagonistic Interactions with Co-Administered Therapeutic Agents in In Vitro Systems

Direct research specifically analyzing the synergistic and antagonistic interactions of 2-FM-Daunorubicin with co-administered therapeutic agents in in vitro systems was not identified in the current literature. However, studies on daunorubicin, a closely related anthracycline, provide insights into the complex nature of drug-drug interactions within this class of compounds.

Research has demonstrated that synergistic and antagonistic drug interactions are prevalent among anti-cancer drugs, particularly in the context of acute myeloid leukemia (AML) treatment. These interactions are not universally conserved across different cell lines, indicating that the efficacy of combined therapies can be closely linked to the genetic context of the disease. For instance, significant antagonism has been observed between cytarabine (B982) and daunorubicin in FKH-1 and HL60 AML cell lines. This antagonism was, in some cases, partially or fully reversed when daunorubicin was combined with idarubicin and mitoxantrone. wikipedia.orgnih.govnih.govnii.ac.jp

Conversely, certain new-generation cancer drugs, such as enasidenib (B560146) (AG-221) and venetoclax (B612062) (ABT-199), have shown a high number of synergistic interactions and a low number of antagonistic interactions when combined with various other drugs, including daunorubicin, in AML cell lines. nih.govnih.gov This suggests a potential for these newer agents to act as general enhancers in multi-drug therapies. In contrast, 6-Thioguanine (6-TG) was frequently involved in antagonistic interactions. nih.govnih.gov The variability in these interactions underscores the importance of considering the genetic background of the disease when designing combination therapies. wikipedia.orgnih.govnih.gov

Impact on Microtubule Dynamics and Tau mRNA Levels

Specific studies detailing the impact of this compound on microtubule dynamics and tau mRNA levels were not found in the provided research. Nevertheless, investigations into daunorubicin, an anthracycline structurally related to this compound, have revealed effects on these cellular components.

Daunorubicin has been shown to reduce tau mRNA levels in certain cell lines, such as the H4 cell line. This effect was observed alongside similar reductions caused by other compounds like paclitaxel, albendazole, and camptothecine. The reduction in tau mRNA levels by daunorubicin was consistent across various concentrations, with the exception of very high concentrations where mRNA expression became undetectable.

Furthermore, anthraquinones, the broader class of compounds to which daunorubicin belongs, have been reported to dissolve paired helical filaments of tau and inhibit its aggregation. This aligns with earlier findings that doxorubicin (B1662922), another anthracycline, regulates tau metabolism and disrupts microtubules. These observations suggest a potential link between anthracycline activity and the regulation of tau protein and microtubule networks, possibly by influencing microtubule stability, which can in turn affect tau expression levels. The microtubule-associated protein tau (MAPT) plays a crucial role in neuronal structure and transport, and its dysregulation is implicated in neurodegenerative diseases.

Modulation of Host-Pathogen Interactions (e.g., SARS-CoV-2 Protein Interactions, Adeno-Associated Virus Transduction Enhancement)

Direct evidence regarding the modulation of host-pathogen interactions by this compound, including its effects on SARS-CoV-2 protein interactions or adeno-associated virus (AAV) transduction enhancement, was not identified in the available literature. However, studies on related anthracyclines offer insights into potential mechanisms within this drug class.

Regarding SARS-CoV-2 protein interactions, extensive research has mapped the interactions between SARS-CoV-2 viral proteins and human host proteins, identifying various cellular pathways targeted by the virus. These interactions involve a range of host functions, including DNA replication, epigenetic regulation, vesicle trafficking, lipid modification, and innate immune signaling. While these studies provide a broad understanding of the viral-host interactome, specific data on this compound's involvement in these interactions were not found.

In the context of adeno-associated virus (AAV) transduction enhancement, doxorubicin, an anthracycline with structural similarities to this compound, has been shown to significantly enhance recombinant AAV (rAAV)-mediated gene expression. Doxorubicin has been observed to markedly enhance gene expression in the cerebral cortex across mammalian species (e.g., cat, mouse, macaque) and in human polarized airway epithelia. This enhancement was concentration-dependent and observed across various rAAV serotypes. The mechanism is thought to involve the promotion of viral intracellular trafficking and/or second-strand DNA synthesis, which are typically rate-limiting steps in rAAV transduction.

Furthermore, combined administration of doxorubicin with other agents, such as the proteasome inhibitor LLnL, has demonstrated synergistic effects on rAAV transduction. For example, in human polarized airway epithelia, the combined application of doxorubicin and LLnL synergistically enhanced luciferase expression from rAAV by over 1000-fold, compared to individual enhancements of 100-fold by doxorubicin and 10-fold by LLnL.

Table: Enhancement of rAAV Transduction by Doxorubicin and LLnL in Human Polarized Airway Epithelia

| Agent(s) Used | Fold Enhancement of Luciferase Expression (rAAV) |

| Doxorubicin Alone | 100 |

| LLnL Alone | 10 |

| Doxorubicin + LLnL (Combined) | >1000 (Synergistic) |

Mechanisms of Resistance to 2 Fluoro 4 Demethoxydaunorubicin

Target Enzyme Alterations and Genetic Mutations

Target enzyme alterations and specific genetic mutations play a critical role in mediating resistance to anthracycline-based therapies.

Emergence of Topoisomerase II-alpha Negative Subpopulations

Daunorubicin (B1662515), a parent compound of 2-FM-Daunorubicin, exerts its cytotoxic effects primarily by inhibiting the nuclear enzyme topoisomerase II-alpha (topo IIα), leading to DNA double-strand breaks wikipedia.orgnih.govdrugbank.com. Resistance to daunorubicin can arise from a decrease in the activity of DNA topoisomerase II nih.gov. Studies have demonstrated that exposure to daunorubicin can lead to a significant increase in the proportion of topo IIα-negative cells within acute myeloid leukemia (AML) cell populations in vitro nih.gov. This suggests that daunorubicin may select for pre-existing topo IIα-negative subpopulations or induce a reduction in topo IIα expression, which could subsequently diminish the efficacy of further daunorubicin doses nih.govdiva-portal.org. Similar observations have been made with doxorubicin-resistant cell lines, where a decrease in topo IIα mRNA and protein levels, along with reduced topo II activity, correlated with a shift in the cell population towards fewer topo IIα gene copies nih.gov.

Table 1: Impact of Daunorubicin Treatment on Topoisomerase II-alpha Expression

| Cell Type/Condition | Treatment | Observed Change in Topo IIα | Potential Mechanism | Reference |

| AML Cells (in vitro) | Daunorubicin | Significant increase in topo IIα negative cells | Selection of pre-existing subpopulations or downregulation | nih.gov |

| Doxorubicin-Resistant Cell Lines | Doxorubicin (B1662922) | Decreased mRNA, protein levels, and activity; fewer gene copies | Gene copy number decrease | nih.gov |

Impact of Specific Genetic Mutations (e.g., DNMT3A, FLT3-ITD, IDH1/2) on Drug Sensitivity

Several genetic mutations have been identified that influence the sensitivity of leukemia cells to chemotherapy, including anthracyclines.

DNMT3A Mutations: Cells harboring mutations in DNA methyltransferase 3 alpha (DNMT3A) can exhibit resistance to conventional chemotherapy mdpi.com. The R882H mutation in particular has been linked to decreased daunorubicin sensitivity, potentially through the activation of the nuclear factor erythroid 2-related factor 2 (NRF2)/NAD(P)H quinone dehydrogenase 1 (NQO1) pathway, which regulates cell proliferation and apoptosis mdpi.com. DNMT3A mutations often co-occur with other significant mutations such as nucleophosmin (B1167650) 1 mutated cytoplasmic (NPM1c) and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), collectively enhancing resistance by upregulating anti-apoptotic genes and disrupting chromatin remodeling mdpi.comoup.com.

FLT3-ITD Mutations: The FLT3-ITD mutation is a common driver in acute leukemia progression and is strongly associated with poor prognosis and chemotherapy resistance mdpi.comresearchgate.net. This mutation leads to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and inhibiting apoptosis researchgate.net. The presence of FLT3-ITD can also influence interactions with the bone marrow stromal microenvironment, leading to enhanced stromal protection from chemotherapy-induced apoptosis nih.gov.

IDH1/2 Mutations: Mutations in isocitrate dehydrogenase 1 (IDH1) and IDH2 genes contribute to chemoresistance by producing (R)-2-hydroxyglutarate (R-2-HG), an oncometabolite that accumulates to supraphysiological levels mdpi.com. R-2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to widespread epigenetic dysregulation and promoting the survival of leukemic stem cells, which drives disease persistence and relapse mdpi.com. IDH1/2 mutations frequently co-occur with DNMT3A and NPM1 mutations bloodresearch.or.kr.

Table 2: Genetic Mutations and Their Impact on Drug Sensitivity to Anthracyclines

| Genetic Mutation | Mechanism of Resistance Contribution | Co-occurring Mutations | Reference |

| DNMT3A (e.g., R882H) | Decreased daunorubicin sensitivity via NRF2/NQO1 pathway activation; upregulation of anti-apoptotic genes | NPM1c, FLT3-ITD | mdpi.comoup.com |

| FLT3-ITD | Constitutive FLT3 activation, increased proliferation, decreased apoptosis; enhanced stromal protection | IDH1/2, DNMT3A, NPM1 | mdpi.comresearchgate.netnih.govbloodresearch.or.kr |

| IDH1/2 | Production of R-2-HG, leading to epigenetic dysregulation; survival of leukemic stem cells | DNMT3A, NPM1, FLT3-ITD | mdpi.combloodresearch.or.kr |

Role of the Tumor Microenvironment in Mediating Resistance (e.g., Bone Marrow Stromal Cells)

The tumor microenvironment (TME), particularly the bone marrow (BM) microenvironment in hematological malignancies, plays a crucial role in mediating drug resistance. The close interactions between leukemic cells and stromal cells within the BM niche are essential for the development of drug resistance mdpi.comnih.gov.

Mesenchymal stromal cells (MSCs), also known as bone marrow stromal cells (BMSCs), are key components of the BM microenvironment that activate pro-survival mechanisms in leukemic cells, leading to enhanced cell survival and resistance to therapy frontiersin.orgfrontiersin.org. Stromal cells contribute to drug resistance through two primary mechanisms:

Soluble Factor-Mediated Drug Resistance (SM-DR): This involves the secretion of various soluble factors by stromal cells that promote leukemic cell survival. Examples include C-X-C motif chemokine ligand 12 (CXCL12), vascular endothelial growth factor (VEGF), interleukin-6 (IL-6), fibroblast growth factor (FGF), and granulocyte-colony stimulating factor (G-CSF) mdpi.com.

Cell Adhesion-Mediated Drug Resistance (CAM-DR): This mechanism arises from direct cell-to-cell interactions between leukemic cells and stromal cells mdpi.com.

Specific components of the BM microenvironment, such as osteoblasts (OBs), have been shown to protect AML cells from daunorubicin-induced apoptosis, even in the presence of BMSCs nih.gov. This protective effect is associated with the upregulation of osteopontin (B1167477) (OPN), CXCL-12, IL-6, signal transducer and activator of transcription 3 (STAT-3), and vascular cell adhesion molecule 1 (VCAM-1) in both OBs and AML cells nih.gov. Furthermore, chemotherapy-induced upregulation of surface CXCR4 on leukemic cells can enhance their interactions with stromal cells, thereby increasing stromal protection from chemotherapy-induced apoptosis, particularly in FLT3/ITD-positive AML nih.gov.

Autophagy-Mediated Chemoresistance

Autophagy, a fundamental cellular process involving the degradation and recycling of cytoplasmic components, can be a significant contributor to treatment resistance in various cancers nih.govnih.govoncotarget.com. Many conventional anticancer drugs, including anthracyclines like daunorubicin, are known to induce autophagy in tumor cells nih.govnih.govmdpi.com.

In certain cancer contexts, this induction of autophagy serves as a pro-survival mechanism, enabling cancer cells to tolerate the cytotoxic effects of chemotherapy and thereby contributing to chemoresistance nih.govnih.govmdpi.com. Consequently, inhibiting autophagy in combination with chemotherapy has been shown to significantly augment tumor cell killing nih.govnih.gov.

MicroRNAs (miRNAs) also play a role in modulating autophagy and drug sensitivity. For example, studies have indicated that miR-9 can enhance the chemosensitivity of AML cells to daunorubicin by abrogating autophagy and targeting the EIF5A2/MCL-1 axis researchgate.net. Conversely, miR-15a-5p has been shown to induce resistance in AML cells by promoting autophagy researchgate.net.

Epigenetic Modifications Contributing to Drug Resistance Phenotypes

Epigenetic modifications, which involve heritable changes in gene expression without altering the underlying DNA sequence, are increasingly recognized as crucial factors in the development of drug resistance phenotypes in cancer mdpi.comnih.govfrontiersin.orgfrontiersin.orgxiahepublishing.com. These modifications encompass DNA methylation, histone modifications, chromatin remodeling, and the regulatory activities of non-coding RNAs mdpi.comnih.govfrontiersin.orgfrontiersin.org.

Aberrant epigenetic changes can lead to the activation of oncogenes and inactivation of tumor suppressor genes, thereby supporting tumor growth and contributing to drug resistance xiahepublishing.com. For instance, the overexpression of ATP-binding cassette (ABC) drug transporters, which are responsible for drug efflux and are a common mechanism of resistance to anthracyclines like doxorubicin, can be caused by epigenetic alterations xiahepublishing.commdpi.com.

Beyond direct gene regulation, epigenetic modifications can also remodel the tumor microenvironment and dysregulate immune responses, further contributing to chemoresistance frontiersin.org. The reversible nature of epigenetic alterations makes them promising targets for novel pharmacological interventions aimed at overcoming drug resistance nih.gov.

Advanced Research and Drug Discovery Applications for 2 Fluoro 4 Demethoxydaunorubicin

Rational Design of Next-Generation Anthracycline Derivatives based on Structure-Activity Relationship (SAR)

The rational design of new anthracycline derivatives is a key strategy to enhance their therapeutic index, aiming to increase anticancer activity while reducing toxicity. nih.gov Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific chemical modifications of the anthracycline scaffold influence their biological effects. nih.govnih.gov The core structure of anthracyclines, like the parent compound daunorubicin (B1662515), consists of a tetracyclic aglycone linked to a daunosamine (B1196630) sugar moiety. researchgate.netresearchgate.net Modifications at various positions on this structure can significantly alter the drug's efficacy and interaction with its biological targets. nih.gov

Elucidation of Specific Structural Modifications Correlating with Enhanced Antileukemic Potential

Research into the modification of the daunorubicin molecule has revealed several key areas where alterations can lead to improved antileukemic properties. One of the most significant modifications is the removal of the methoxy (B1213986) group at the C-4 position of the D ring, which results in 4-demethoxydaunorubicin, also known as idarubicin (B193468). researchgate.net This particular modification has been shown to substantially increase the potency of the compound. nih.gov

Further SAR studies have explored other modifications. For instance, creating derivatives by introducing different moieties, such as morpholine (B109124) or hexamethyleneimine (B121469) into the amidine group, has been investigated. nih.gov These changes were found to alter the antileukemic potential of the resulting formamidinodaunorubicins, with the morpholine-containing derivative showing more activity in certain leukemia cell lines. nih.govresearchgate.net The general principle is that even subtle changes to the chemical structure of daunorubicin can lead to different biological responses in leukemia cells. researchgate.net

The development of 2-Fluoro-4-demethoxydaunorubicin builds upon these findings, combining the potency-enhancing effect of the 4-demethoxy modification with the introduction of a fluorine atom at the C-2 position. Fluorine substitution is a common strategy in medicinal chemistry to modulate a drug's electronic properties, metabolic stability, and binding affinity to its target. The rationale behind this specific combination is to create a novel derivative with potentially superior antileukemic activity and a more favorable pharmacological profile compared to its predecessors.

Interactive Data Table: Comparison of Daunorubicin Analogs' Activity

| Compound | Modification | Relative Potency (vs. Daunorubicin) | Cell Line Sensitivity |

| Daunorubicin | Parent Compound | 1x | Baseline |

| 4-demethoxydaunorubicin (Idarubicin) | Removal of C-4 methoxy group | 5-10x more potent | Increased activity in L1210 and P388 leukemia |

| Formamidinodaunorubicin (morpholine) | Morpholine moiety in amidine group | Weaker than Daunorubicin | More active in ML-1 cells than the hexamethyleneimine analog |

| Formamidinodaunorubicin (hexamethyleneimine) | Hexamethyleneimine moiety in amidine group | Weaker than Daunorubicin | Less active in ML-1 cells than the morpholine analog |

Development of Novel Drug Delivery Systems for Improved Efficacy

To enhance the therapeutic efficacy of anthracyclines and mitigate their side effects, researchers have focused on developing advanced drug delivery systems. nih.gov These systems aim to improve the drug's solubility, protect it from degradation, and, most importantly, deliver it specifically to tumor cells, thereby reducing its exposure to healthy tissues. mdpi.com

Liposomal Formulations and Strategies for Tumor-Targeted Delivery

Liposomal formulations represent a clinically successful strategy for delivering anthracyclines. nih.gov Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs like daunorubicin. nih.gov A commercially available liposomal formulation of daunorubicin, DaunoXome®, is composed of distearoylphosphatidylcholine (DSPC) and cholesterol. nih.gov These formulations can alter the pharmacokinetic profile of the drug, leading to prolonged circulation time and accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

To further improve tumor specificity, liposomes can be engineered for targeted delivery. One approach is to attach ligands to the liposome (B1194612) surface that bind to receptors overexpressed on cancer cells. nih.gov For example, folate receptor-targeted liposomal daunorubicin has been shown to significantly increase cellular uptake and cytotoxicity in cancer cells that overexpress the folate receptor. nih.gov Similarly, transferrin-decorated nanoparticles have been developed to target the transferrin receptor, which is often upregulated in leukemia cells. semanticscholar.org

Conjugation with Cell-Penetrating Peptides and Receptor-Targeting Units

Another promising strategy for enhancing drug delivery is the conjugation of the drug to cell-penetrating peptides (CPPs) or receptor-targeting units. nih.gov CPPs are short peptides that can facilitate the cellular uptake of various molecular cargoes, including small-molecule drugs. nih.gov By attaching a CPP to an anthracycline, it is possible to increase its intracellular concentration. uni-bielefeld.de

Receptor-targeting involves linking the drug to a molecule that specifically binds to a receptor on the surface of cancer cells. For instance, aptamers, which are short single-stranded DNA or RNA molecules, can be selected to bind with high affinity and specificity to a particular target, such as a protein tyrosine kinase found on leukemia cells. nih.gov An aptamer-daunorubicin complex has been shown to be effectively internalized by target cells while having less effect on non-target cells. nih.gov Another approach involves using fragments of proteins, such as a recombinant receptor-binding fragment of alpha-fetoprotein, as a vector to deliver the drug to tumor cells expressing the corresponding receptor. bohrium.com

Implementation of High-Throughput Screening Platforms for Identifying Efficacy Enhancers or Resistance Modulators

High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological pathway or cellular response. ewadirect.comutah.edu In the context of 2-FM-Daunorubicin, HTS can be employed to discover molecules that either enhance its anticancer efficacy or reverse mechanisms of drug resistance. nih.gov

These screening platforms can utilize various assays, such as cell viability, apoptosis, or specific enzyme activity assays, to evaluate the effects of a compound library on cancer cells treated with this compound. ewadirect.com For example, a screen could identify compounds that synergize with this compound, leading to increased cancer cell death. HTS has been successfully used to identify inhibitors of multidrug resistance proteins, which are often responsible for the efflux of chemotherapy drugs from cancer cells. nih.gov Similarly, genome-wide CRISPR screens can be used to identify genes whose knockout confers sensitivity or resistance to a particular drug, thereby revealing potential targets for combination therapies. nih.govhaematologica.org

Preclinical Strategies for Overcoming Drug Resistance

Drug resistance is a major obstacle in cancer chemotherapy. nih.govremedypublications.com Cancer cells can develop resistance to anthracyclines through various mechanisms, including increased drug efflux, alterations in the drug's target (topoisomerase II), and enhanced DNA repair capabilities. nih.govremedypublications.comnih.gov

Preclinical research is focused on developing strategies to overcome this resistance. nih.gov One common mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump drugs out of the cell. frontiersin.org Strategies to counteract this include the co-administration of ABC transporter inhibitors or the use of drug delivery systems that can bypass these pumps.

Another approach involves targeting the cellular pathways that are altered in resistant cells. For example, if resistance is associated with changes in topoisomerase II expression or function, drugs that target other cellular vulnerabilities could be used in combination with this compound. remedypublications.com Furthermore, understanding the specific genetic and epigenetic changes that lead to resistance in different cancer types can help in the development of personalized treatment strategies. frontiersin.org For instance, if a particular signaling pathway is found to be upregulated in resistant cells, inhibitors of that pathway could be used to resensitize the cells to the anthracycline. haematologica.org

Investigation of Combination Therapies with Resistance-Modifying Agents (e.g., CRM1 Inhibitors)

While direct studies investigating the combination of 2-Fluoro-4-demethoxydaunorubicin with resistance-modifying agents like CRM1 inhibitors are not prominent in publicly available literature, the theoretical basis for such a combination is well-established in oncology research. Drug resistance is a significant hurdle in cancer therapy, and one mechanism involves the mislocalization of critical cellular proteins. nih.gov

Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), is a key protein responsible for transporting numerous proteins and RNA from the nucleus to the cytoplasm. frontiersin.org Many tumor suppressor proteins, which are crucial for controlling cell growth and responding to chemotherapeutic agents, must be located in the nucleus to be effective. nih.gov In many cancers, CRM1 is overexpressed, leading to the excessive export of tumor suppressors (like p53, p21, and p27) into the cytoplasm, where they are rendered inactive. nih.govmedchemexpress.com This process can contribute to therapeutic resistance.

Inhibiting CRM1 is a strategy to block this export pathway, forcing tumor suppressor proteins to remain in the nucleus where they can perform their functions. nih.gov This action can lead to apoptosis in cancer cells and may re-sensitize them to traditional chemotherapies. frontiersin.org The combination of CRM1 inhibitors, such as Selinexor, with conventional anticancer drugs has shown synergistic effects in preclinical studies and is being evaluated in clinical trials for various cancers. frontiersin.org

Therefore, a rational approach would be to investigate the combination of a DNA-intercalating agent like 2-Fluoro-4-demethoxydaunorubicin with a CRM1 inhibitor. The CRM1 inhibitor could potentially restore the activity of tumor suppressor pathways, making cancer cells more susceptible to the DNA damage induced by the anthracycline. This strategy aims to overcome resistance by targeting a fundamental cellular process exploited by cancer cells.

Table 1: Key Proteins Transported by CRM1 and Implicated in Chemotherapy Response

| Protein Class | Examples | Function in Nucleus | Consequence of Nuclear Export |

|---|---|---|---|

| Tumor Suppressors | p53, Rb, p21, p27 | Regulation of cell cycle, induction of apoptosis. nih.govmedchemexpress.com | Inactivation, leading to uncontrolled cell proliferation. medchemexpress.com |

| Growth Regulators | FOXO, APC/β-catenin | Control of cell growth and survival pathways. nih.gov | Promotion of oncogenic signaling. |

| Chemotherapy Targets | Topoisomerase IIα | Target for anthracyclines and other chemotherapies. nih.gov | Can contribute to drug resistance. nih.gov |

Computational and In Silico Approaches in 2-Fluoro-4-demethoxydaunorubicin Research

Computational chemistry provides powerful tools to investigate the molecular interactions that govern a drug's efficacy. In silico methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer insights that are difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In pharmacology, it can be applied to calculate the energetics of a drug binding to its target with high accuracy.

The findings showed that the stability of the drug-DNA complex is primarily derived from π-π stacking interactions, but the sequence specificity is significantly influenced by hydrogen bonding between the drug and atoms in the minor groove of DNA, particularly with AT base pairs. nih.gov The calculations demonstrated a clear preference for certain DNA sequences over others, which aligned well with experimental thermodynamic data. nih.gov Such studies are crucial for understanding the sequence-selective binding of anthracyclines and can guide the design of new analogs with improved targeting. A similar DFT approach could be applied to 2-Fluoro-4-demethoxydaunorubicin to elucidate how the fluorine substitution impacts electronic structure, intercalation energy, and base pair specificity.

Table 2: Calculated Intercalation Affinity of Daunorubicin with DNA Base Pair Dimers (from DFT study)

| DNA Base Pair Dimer | Relative Affinity Ranking | Key Interaction Contributor |

|---|---|---|

| AT-AT | 1 (Highest) | π-π stacking and hydrogen bonding. nih.gov |

| AT-TA | 2 | π-π stacking and hydrogen bonding. nih.gov |

| GC-AT | 3 | Primarily π-π stacking. nih.gov |

| GC-TA | 4 | Primarily π-π stacking. nih.gov |

| GC-CG | 5 | Primarily π-π stacking. nih.gov |

| GC-GC | 6 (Lowest) | Primarily π-π stacking. nih.gov |

Data derived from a study on the parent compound, daunorubicin. nih.gov

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. nih.gov It provides a dynamic view of how a drug interacts with its biological target, complementing the static picture often provided by experimental structures or DFT calculations. mdpi.com

For 2-Fluoro-4-demethoxydaunorubicin, an MD simulation would typically model the drug, a segment of DNA, and the surrounding solvent (water and ions) to mimic physiological conditions. youtube.com The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over very short time steps (femtoseconds). youtube.com By running the simulation for nanoseconds to microseconds, researchers can observe the process of the drug binding to DNA, the stability of the resulting complex, and the conformational changes in both the drug and the DNA. nih.govmdpi.com

Key insights that could be gained from MD simulations of 2-Fluoro-4-demethoxydaunorubicin include:

Binding Pathway and Kinetics: Observing the step-by-step process of how the drug approaches and intercalates into the DNA helix.

Conformational Stability: Assessing the stability of the drug-DNA complex over time by analyzing metrics like root-mean-square deviation (RMSD). mdpi.com

Interaction Analysis: Identifying the specific hydrogen bonds, hydrophobic interactions, and water-mediated contacts that stabilize the complex and how long these interactions persist. mdpi.com

DNA Dynamics: Understanding how the presence of the intercalated drug affects the flexibility, bending, and twisting of the DNA double helix.

Q & A

Q. How can researchers ensure reproducibility when publishing this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.